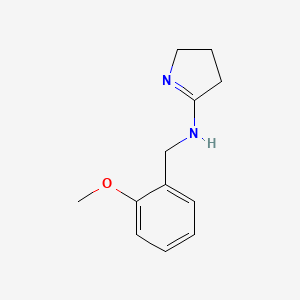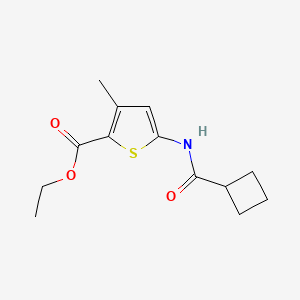
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a cyclobutanecarboxamido group, and a methyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the substituents sequentially. The process may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Methyl Group: This step can be carried out using alkylation reactions with methylating agents.
Formation of the Cyclobutanecarboxamido Group: This involves the reaction of cyclobutanecarboxylic acid with amines to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ester or amide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects can be mediated through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of receptor activity.
Comparación Con Compuestos Similares
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-(4-fluoro-3-methylphenyl)-1H-indole-2-carboxylate: Similar in having an ethyl ester group but differs in the presence of an indole ring.
Ethyl 5-(4-methoxyphenyl)-1H-indole-2-carboxylate: Similar in having an ethyl ester group but differs in the presence of a methoxy group and an indole ring.
Propiedades
Fórmula molecular |
C13H17NO3S |
|---|---|
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
ethyl 5-(cyclobutanecarbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-13(16)11-8(2)7-10(18-11)14-12(15)9-5-4-6-9/h7,9H,3-6H2,1-2H3,(H,14,15) |
Clave InChI |
XKKTYBSRMIYDGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
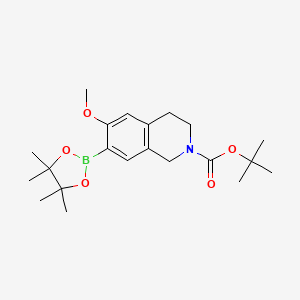
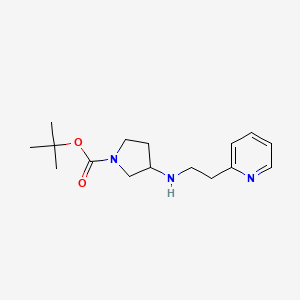

![6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)
![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
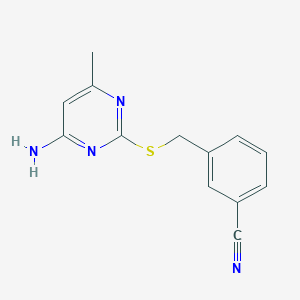

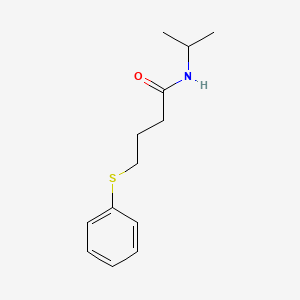
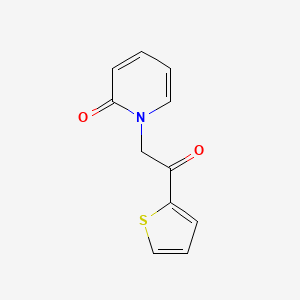
![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
